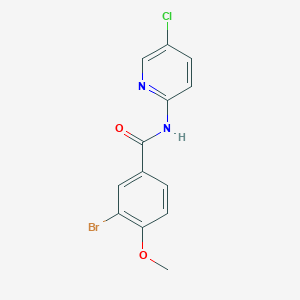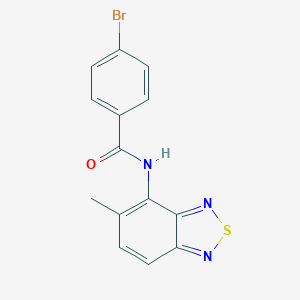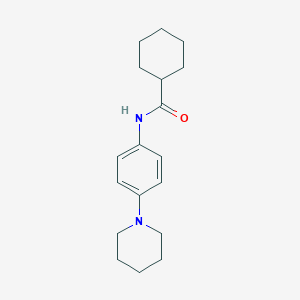![molecular formula C21H20N2O6 B238720 N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of furamidine-based compounds. It is a potent antimicrobial agent that has been extensively studied for its potential use in treating various infectious diseases caused by protozoan parasites.
Mecanismo De Acción
Furamidine exerts its antimicrobial activity by selectively binding to the minor groove of DNA, thereby preventing the replication and transcription of the parasite's genetic material. This leads to the disruption of the parasite's metabolic processes, ultimately resulting in its death.
Biochemical and Physiological Effects:
Furamidine has been shown to have a number of biochemical and physiological effects, including inhibition of DNA synthesis, disruption of mitochondrial function, and induction of oxidative stress. These effects are thought to be responsible for its potent antimicrobial activity against protozoan parasites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using furamidine in lab experiments is its high potency against protozoan parasites, making it an ideal candidate for drug development studies. However, one of the limitations of using furamidine is its potential toxicity to human cells, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on furamidine, including the development of new analogs with improved potency and selectivity, the investigation of its potential use in combination therapy with other antiparasitic drugs, and the exploration of its potential use in the treatment of other infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of furamidine and its potential toxicity to human cells.
Métodos De Síntesis
Furamidine can be synthesized using various methods, including the condensation of 4-nitrophenol with 2-methoxyaniline in the presence of a strong acid catalyst, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then acylated with 4-methoxyphenoxyacetic acid chloride to produce the desired product.
Aplicaciones Científicas De Investigación
Furamidine has been extensively studied for its potential use in treating various infectious diseases caused by protozoan parasites, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. It has been shown to be highly effective against these parasites in vitro and in vivo, making it a promising candidate for the development of new antiparasitic drugs.
Propiedades
Nombre del producto |
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide |
|---|---|
Fórmula molecular |
C21H20N2O6 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-[2-methoxy-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O6/c1-26-15-6-8-16(9-7-15)29-13-20(24)22-14-5-10-17(19(12-14)27-2)23-21(25)18-4-3-11-28-18/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
VQAZNRCSLQGKJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)








![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)